1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-[4-[4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone.
Reduction: Formation of 1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets in the body. For example, it has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain stimulant drugs . This interaction can affect various signaling pathways and biological processes, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Shares the methoxyphenyl and piperazine moieties but lacks the ethanone group.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone: Similar structure but with different substituents on the piperazine ring.
4-Methoxyphenylmethanamine: Contains the methoxyphenyl group but lacks the piperazine ring.
Uniqueness
1-[4-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of both the methoxyphenyl and piperazine moieties, along with the ethanone group
Properties
IUPAC Name |
1-[4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(23)18-5-7-19(8-6-18)22-13-11-21(12-14-22)15-17-3-9-20(24-2)10-4-17/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYOPFUJBGZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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